4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride
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Overview
Description
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride is a chemical compound known for its diverse applications in medicinal chemistry and biochemistry. It is characterized by the presence of a benzenesulfonyl fluoride group, which imparts unique reactivity and stability to the molecule. This compound is often used as a reagent in organic synthesis and as an inhibitor in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with diethylaminoacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonyl thiols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed as an inhibitor of serine proteases, making it useful in studies of enzyme activity and protein function.
Medicine: It has potential therapeutic applications as an inhibitor of enzymes involved in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride involves the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is highly specific and allows for the selective inhibition of target enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride compound with similar inhibitory properties but different reactivity due to the presence of an aminoethyl group.
Phenylmethanesulfonyl fluoride: A related compound used as a protease inhibitor, but with different selectivity and stability profiles.
Uniqueness
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride is unique due to its combination of a diethylamino group and a sulfonyl fluoride group, which imparts distinct reactivity and selectivity. This makes it particularly useful in applications requiring specific inhibition of serine proteases and other enzymes .
Properties
IUPAC Name |
4-[3-(diethylamino)-3-oxopropyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-3-15(4-2)13(16)10-7-11-5-8-12(9-6-11)19(14,17)18/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRGGJWPDFIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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